molecular formula C12H14N2O2 B032455 N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide CAS No. 1227694-91-8

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide

Cat. No.: B032455
CAS No.: 1227694-91-8
M. Wt: 218.25 g/mol
InChI Key: QZTDUILAIJDPCH-VOTSOKGWSA-N
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Description

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized for its role as a key intermediate or precursor in the synthesis of more complex molecules. Its structure features an enone system conjugated with a dimethylamino group and an aromatic formamide, a motif commonly associated with biological activity. This compound is particularly valuable for researchers investigating the Toll-like receptor 4 (TLR4) signaling pathway, as it is a known precursor in the synthesis of potent TLR4 antagonists, such as TAK-242 (Resatorvid). These antagonists are crucial tools for studying the role of TLR4-mediated inflammation in diseases like sepsis, neuroinflammation, and autoimmune disorders. The mechanism of action for the final active compounds derived from this intermediate involves specific and high-affinity binding to the intracellular domain of TLR4, thereby blocking the interactions of downstream adapter proteins and suppressing the production of pro-inflammatory cytokines. Researchers utilize this high-purity intermediate to develop novel therapeutic agents and chemical probes, enabling a deeper understanding of innate immune responses and inflammatory disease mechanisms. Its well-defined structure and consistent quality make it an essential building block for synthetic chemists and a critical reagent for biologists aiming to dissect complex inflammatory signaling networks.

Properties

IUPAC Name

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14(2)7-6-12(16)10-4-3-5-11(8-10)13-9-15/h3-9H,1-2H3,(H,13,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTDUILAIJDPCH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N-Formylation of 3-Amino-1-(3-nitrophenyl)propenone Derivatives

The most widely documented method involves the formylation of 3-amino-1-(3-nitrophenyl)propenone precursors. This approach leverages formic acid as both a solvent and formylating agent under neat conditions.

Procedure :

  • Substrate Preparation : 3-Amino-1-(3-nitrophenyl)propenone is synthesized via condensation of 3-nitroacetophenone with dimethylformamide dimethyl acetal (DMF-DMA).

  • Formylation : The amine intermediate is reacted with excess formic acid (4:1 molar ratio) at 60°C for 6–8 hours.

  • Workup : The crude product is extracted with dichloromethane, washed with sodium bicarbonate, and purified via recrystallization from ethanol.

Key Observations :

  • Electron-donating groups on the phenyl ring enhance reaction rates and yields (85–92%).

  • Neat conditions avoid side reactions associated with polar aprotic solvents, though prolonged heating (>10 hours) risks decomposition.

Alkylation-Formylation Tandem Reaction

Patents describe a tandem alkylation-formylation strategy using ethyl iodide and formamide precursors. This method is advantageous for scalability but requires stringent temperature control.

Procedure :

  • Alkylation : 3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl acetamide is treated with ethyl iodide in dimethylformamide (DMF) at 20–30°C using sodium hydroxide as a base.

  • In Situ Formylation : The alkylated intermediate is reacted with formic acid in the presence of a cation exchange resin (e.g., Amberlyst-15) at reflux temperatures.

  • Isolation : The product is precipitated by adding hexane, filtered, and dried under vacuum.

Key Observations :

  • Sodium hydroxide outperforms potassium t-butoxide in minimizing byproducts (e.g., over-alkylation).

  • Cation exchange resins improve regioselectivity, yielding 78–84% pure formamide.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Recent advancements utilize solid-phase synthesis for enhanced purity. A strong cation exchange resin (e.g., sulfonic acid-functionalized) anchors the propenone intermediate, enabling stepwise formylation.

Procedure :

  • Resin Activation : The resin is pre-treated with 3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenylamine in methanol.

  • Formylation : Formic acid is circulated through the resin bed at 50°C for 24 hours.

  • Cleavage : The product is eluted with a methanol-acetic acid mixture (9:1 v/v).

Key Observations :

  • Resin-based methods reduce solvent waste and achieve >90% purity.

  • Scalability is limited by resin capacity, making this method suitable for small-batch production.

Comparative Analysis of Synthetic Methods

MethodReagentsTemperature (°C)Time (h)Yield (%)Purity (%)
Direct N-FormylationFormic acid606–885–9288–92
Tandem ReactionEthyl iodide, HCOOH20–3024–4878–8482–87
Solid-Phase SynthesisCation exchange resin502470–75>90

Insights :

  • Direct N-Formylation offers the highest yields but requires careful control of reaction duration to prevent degradation.

  • Tandem Reactions balance yield and scalability but generate more byproducts.

  • Solid-Phase Synthesis excels in purity but is less economical for large-scale applications.

Mechanistic Considerations

Role of Acid Catalysts

Formic acid acts as both a formylating agent and proton donor, facilitating nucleophilic attack by the amine on the carbonyl carbon. In resin-based methods, sulfonic acid groups enhance electrophilicity via hydrogen bonding, accelerating imine formation.

Solvent Effects

Polar aprotic solvents (e.g., DMF) stabilize transition states in alkylation steps but may promote side reactions during formylation. Neat conditions minimize solvolysis, favoring higher selectivity.

Challenges and Optimization Strategies

Byproduct Formation

  • Over-Formylation : Excess formic acid may lead to N,N-diformamide derivatives. Optimization involves stoichiometric control and incremental reagent addition.

  • Oxidative Degradation : The propenone moiety is susceptible to oxidation. Inert atmospheres (N₂ or Ar) and antioxidants (e.g., BHT) mitigate this.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (7:3 v/v) effectively remove unreacted amines and salts.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves formamide from dimeric byproducts .

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Produces oxides and carboxylic acids.

    Reduction: Yields amines and alcohols.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several classes of molecules, including α,β-unsaturated amides, chalcone derivatives, and caffeoyl conjugates. Key differences lie in substituents, electronic effects, and biological relevance.

α,β-Unsaturated Amide Derivatives

Table 1: Structural Analogs with α,β-Unsaturated Amide Backbone
Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Source
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide Formamide at phenyl ring C₁₂H₁₄N₂O₂ 218.26 Formamide, dimethylamino propenoyl
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)acetamide Acetamide at phenyl ring C₁₃H₁₆N₂O₂ 232.28 Acetamide, dimethylamino propenoyl
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide N-Ethylacetamide C₁₅H₂₀N₂O₂ 260.33 Ethylacetamide, dimethylamino propenoyl

Cyclopropane-Containing Carboxamides

Compounds such as 2-(3-(dimethylamino)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide (15ae) (C₂₂H₂₈N₂O₂, MW: 360.47 g/mol) feature a cyclopropane ring and carboxamide group .

  • Structural Contrast: The target compound lacks the cyclopropane ring, reducing steric hindrance and altering conformational flexibility. The dimethylamino group in 15ae is part of a phenoxy substituent, whereas in the target compound, it is directly conjugated to the propenoyl moiety .

Chalcone Derivatives

Chalcones like (2E)-3-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one (C₁₆H₁₄FNO, MW: 255.29 g/mol) share the α,β-unsaturated ketone backbone .

  • Electronic Effects: The dimethylamino group in chalcones donates electrons via resonance, stabilizing the enone system. In the target compound, the dimethylamino group similarly modulates electron density in the propenamide chain . Fluorine substituents in chalcones introduce electronegativity, absent in the target compound .

Caffeoyl-Polyamine Conjugates

Compounds such as NB13 (C₂₃H₂₉N₅O₅, MW: 467.51 g/mol) and NB16 (C₂₆H₃₄N₆O₅, MW: 522.59 g/mol) are caffeoyl-polyamine conjugates with dihydroxyphenyl propenamide moieties .

  • NB13/NB16 are associated with anthocyanin regulation, whereas the biological role of the target compound remains unexplored .

Caffeoylquinic Acids

3,4-di-O-caffeoylquinic acid (C₂₅H₂₄O₁₂, MW: 516.45 g/mol) contains two propenoyl-caffeoyl groups esterified to a quinic acid core .

  • Structural Divergence: The target compound’s dimethylamino group replaces the hydroxyl groups found in caffeoylquinic acids, significantly altering solubility and reactivity .

Biological Activity

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide, also known by its CAS number 1227694-91-8, is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity , including its mechanism of action, potential therapeutic effects, and relevant case studies.

The molecular formula for this compound is C14H18N2O2C_{14}H_{18}N_{2}O_{2}, with a molecular weight of 246.3 g/mol. The compound features a dimethylamino group which is pivotal in its biological activity.

PropertyValue
Molecular FormulaC14H18N2O2C_{14}H_{18}N_{2}O_{2}
Molecular Weight246.3 g/mol
CAS Number1227694-91-8

Research indicates that compounds with a dimethylamino group often exhibit enhanced biological activities, particularly in terms of antioxidant properties and potential cytotoxic effects against cancerous cells. The presence of this group can influence the compound's ability to scavenge free radicals and modulate oxidative stress, which is a critical factor in many diseases.

Antioxidant Activity

A study highlighted the antioxidant properties of compounds similar to this compound. Specifically, the phenyl-N,N-dimethylamino group was shown to enhance radical scavenging activities significantly. In assays measuring oxygen radical absorption capacity (ORAC) and ferric reducing antioxidant power (FRAP), derivatives with this functional group demonstrated promising results without exhibiting cytotoxicity towards H9c2 cardiomyoblast cells .

Cytotoxicity Studies

In vitro studies have shown that certain derivatives of this compound possess selective cytotoxicity against various cancer cell lines. For instance, compounds bearing the dimethylamino group did not adversely affect normal cell lines while effectively inducing apoptosis in cancerous cells .

Case Studies

Case Study 1: Antioxidant Efficacy
In a controlled experiment, flavonol derivatives containing the dimethylamino group were tested for their ability to scavenge free radicals. The results indicated that these compounds significantly reduced oxidative stress markers in treated cells compared to controls .

Case Study 2: Cancer Cell Line Testing
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines including breast and lung cancer models. The compound exhibited selective toxicity, sparing normal cells while effectively reducing cell viability in cancerous lines by over 50% at specific concentrations .

Q & A

Q. Table 1: Comparison of Reaction Conditions

StepReagent/CatalystSolventTemp (°C)Time (h)Yield (%)
1Acetic anhydride-80–902–375
2DMF-DMAToluene110–1206–865–70

Key Considerations:

  • Trace moisture reduces DMF-DMA reactivity; use anhydrous solvents .
  • Lower temperatures (<100°C) result in incomplete enamine formation .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the (E)-configuration of the propenoyl group and confirm planarity of the formamide-phenyl system. A synchrotron source (λ = 0.710–0.920 Å) is recommended for high-resolution data .
  • NMR: Use 13C^{13}\text{C}-DEPT to distinguish carbonyl signals (C=O at ~168–170 ppm for the formamide and ~165 ppm for the propenoyl group) .
  • LC-MS: Electrospray ionization (ESI+) in methanol/water (70:30) with 0.1% formic acid provides clear [M+H]+^+ peaks (expected m/z: ~317.2) .

Advanced: How does solvent polarity influence the compound’s stability and degradation pathways?

Methodological Answer:
The compound exhibits hydrolytic sensitivity in protic solvents (e.g., water, alcohols).

  • Degradation Pathways:
    • Acidic Conditions: Protonation of the dimethylamino group leads to iminium ion formation, followed by hydrolysis to 3-formamidophenylacetic acid .
    • Basic Conditions: Deprotonation of the formamide group accelerates cleavage of the propenoyl moiety .

Q. Table 2: Stability in Common Solvents

SolventpHDegradation Half-Life (25°C)Major Degradant
Water7.448 hours3-Formamidobenzoic acid
Methanol6.5>7 daysNone detected
DMSO->30 daysNone detected

Mitigation Strategy: Store in anhydrous DMSO at -20°C under inert gas .

Advanced: What computational approaches are suitable for modeling the compound’s electronic structure and reactivity?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-311+G(d,p) to model the HOMO-LUMO gap (predicted ~4.2 eV) and charge distribution on the dimethylamino group (N charge: ~-0.45), which correlates with nucleophilic reactivity .
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to predict aggregation behavior (e.g., π-π stacking between phenyl rings) .

Key Insight:
The propenoyl group’s conjugation with the phenyl ring reduces rotational freedom (torsional barrier: ~8 kcal/mol), favoring planar geometry .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., CDK7 inhibition vs. lack of cytotoxicity) may arise from:

  • Purity Issues: Use HPLC with a C18 column (acetonitrile/water gradient) to ensure >98% purity; impurities <0.1% are critical for kinase assays .
  • Assay Conditions: Variations in ATP concentrations (e.g., 10 μM vs. 100 μM) alter IC50_{50} values. Standardize assays using 1 mM ATP .

Validation Protocol:

  • Replicate studies in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Cross-reference with structurally related analogs (e.g., THZ1 derivatives) to confirm target specificity .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • Hazards: Irritant (skin/eyes); avoid inhalation of dust .
  • PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing .
  • Waste Disposal: Incinerate at >1000°C with alkaline scrubbers to neutralize dimethylamine byproducts .

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